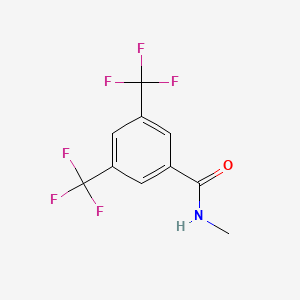

n-Methyl-3,5-bis(trifluoromethyl)benzamide

Description

Significance of Organofluorine Compounds in Contemporary Chemical Research

Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, has become a cornerstone of contemporary chemical research. sigmaaldrich.comchemimpex.com The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. sigmaaldrich.commdpi.com Fluorine's high electronegativity and the strength of the C-F bond—one of the strongest in organic chemistry—impart enhanced thermal and metabolic stability to molecules. mdpi.comsigmaaldrich.com These characteristics are highly desirable in fields such as pharmaceuticals, agrochemicals, and materials science. chemimpex.commdpi.com

An estimated 20% of all pharmaceuticals contain fluorine, including several top-selling drugs. chemimpex.com The trifluoromethyl (CF₃) group, in particular, is a privileged moiety in drug discovery. mdpi.com Its incorporation can improve a drug candidate's lipophilicity, bioavailability, and binding affinity to target proteins. mdpi.com Consequently, the development of synthetic methods to introduce fluorine and fluorinated groups into organic scaffolds is a vibrant and rapidly advancing area of research. mdpi.com All commercially used fluorinated molecules are synthetic, originating from fluorine atoms derived from mineral sources. sigmaaldrich.com

Foundational Role of the Benzamide (B126) Moiety in Organic Synthesis

The benzamide structure, an amide derivative of benzoic acid, is a crucial building block in organic and medicinal chemistry. google.comnih.gov Amide bonds are ubiquitous in nature, most notably forming the peptide links between amino acids in proteins. nih.govnist.gov This fundamental role in biochemistry makes the amide group a key feature in a vast number of biologically active compounds. nih.govrsc.org In fact, over 25% of the top 100 retail drugs feature an amide group. epo.org

Benzamides serve as versatile intermediates in organic synthesis and are core substructures in numerous pharmaceutical agents. google.comacs.org The amide functional group is capable of forming significant hydrogen bonding interactions, which is critical for molecular recognition at biological targets. nih.gov The most common method for synthesizing amides is the reaction between a carboxylic acid derivative, such as an acyl chloride, and an amine. nih.govbrainly.com

Distinctive Features and Research Context of N-Methyl Amide Functionality

The N-methyl amide is a specific type of secondary amide where a methyl group is attached to the nitrogen atom. oakwoodchemical.com This substitution has several important consequences for the molecule's properties. Unlike primary amides (-CONH₂) or secondary amides with an N-H bond, N-methyl amides cannot act as hydrogen bond donors, although the carbonyl oxygen can still act as a hydrogen bond acceptor. nih.gov

This alteration in hydrogen bonding capability can significantly impact a molecule's solubility, membrane permeability, and metabolic stability, properties that are critical for the pharmacokinetic profile of a drug. The N-methyl group also introduces steric bulk, which can influence the molecule's conformation and restrict rotation around the amide bond. nih.gov N-methyl amides are present in numerous natural products and pharmaceutical molecules, and the N-methylation of amides is a recognized strategy for improving pharmacological properties. nih.gov The synthesis of N-methyl amides is an area of active research, with a focus on developing efficient and atom-economical catalytic methods. nih.gov

Positioning N-Methyl-3,5-bis(trifluoromethyl)benzamide within the Landscape of Trifluoromethylated Aromatic Amides

This compound integrates the features of the three previously discussed chemical motifs. It is an aromatic amide distinguished by the presence of two highly electronegative trifluoromethyl groups on the phenyl ring and a methyl group on the amide nitrogen.

The synthesis of this compound would typically proceed via the nucleophilic acyl substitution of 3,5-bis(trifluoromethyl)benzoyl chloride with methylamine (B109427). brainly.com This is a standard and well-established method for forming N-methylbenzamides. doubtnut.com

Table 1: Properties of Precursor and Analogous Compounds

| Compound Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Key Feature |

|---|---|---|---|---|

| 3,5-Bis(trifluoromethyl)benzoyl chloride | 785-56-8 | C₉H₃ClF₆O | 276.56 | Key precursor for synthesis. sigmaaldrich.com |

| 3,5-Bis(trifluoromethyl)benzamide (B1297820) | 22227-26-5 | C₉H₅F₆NO | 257.13 | Primary amide analog. sigmaaldrich.com |

| Methylamine | 74-89-5 | CH₅N | 31.06 | Nitrogen source for N-methylation. |

The defining characteristic of this compound, when compared to its primary amide counterpart, 3,5-bis(trifluoromethyl)benzamide, is the substitution of an N-H proton with a methyl group. This modification eliminates its capacity as a hydrogen bond donor, which can profoundly alter its intermolecular interactions and, consequently, its physical and biological properties. nih.gov The two CF₃ groups make the aromatic ring highly electron-deficient and increase the molecule's lipophilicity. The 3,5-bis(trifluoromethyl)phenyl moiety itself is a recognized building block in the design of complex functional molecules, particularly in agrochemicals and pharmaceuticals, where it is used to enhance biological activity and stability. chemimpex.com Therefore, this compound stands as a specialized chemical entity, synthesized for research purposes to fine-tune molecular properties by combining the stability of trifluoromethyl groups with the specific conformational and bonding characteristics of an N-methyl amide.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3,5-bis(trifluoromethyl)benzoyl chloride |

| 3,5-bis(trifluoromethyl)benzamide |

| 5-fluorouracil |

| flunitrazepam |

| fluoxetine |

| paroxetine |

| ciprofloxacin |

| mefloquine |

| fluconazole |

| Benzamide |

| N-methylpropionamide |

| N-methylbenzamide |

| Methylamine |

| 3,5-bis(trifluoromethyl)-N-methylbenzylamine |

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-3,5-bis(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F6NO/c1-17-8(18)5-2-6(9(11,12)13)4-7(3-5)10(14,15)16/h2-4H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKNPCENNHUVUFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F6NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301252150 | |

| Record name | Benzamide, N-methyl-3,5-bis(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301252150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948294-23-3 | |

| Record name | Benzamide, N-methyl-3,5-bis(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948294-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N-methyl-3,5-bis(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301252150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N Methyl 3,5 Bis Trifluoromethyl Benzamide and Structural Analogues

Targeted Synthesis of N-Methyl-3,5-bis(trifluoromethyl)benzamide

The direct formation of this compound can be approached from several key starting materials. The choice of pathway often depends on the availability of precursors, desired scale, and reaction efficiency.

Amidation Reactions Employing 3,5-Bis(trifluoromethyl)benzoic Acid Derivatives and Methylamine (B109427)

The most direct and widely employed method for synthesizing benzamides is the reaction of a benzoic acid derivative with an amine. masterorganicchemistry.com Direct condensation between a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. masterorganicchemistry.com Therefore, activation of the carboxylic acid is a critical step.

A common and highly effective strategy involves the conversion of 3,5-bis(trifluoromethyl)benzoic acid into a more reactive acyl derivative, such as an acyl chloride. This is typically achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.com The resulting 3,5-bis(trifluoromethyl)benzoyl chloride is a highly electrophilic species that readily reacts with methylamine in a nucleophilic acyl substitution reaction. pearson.comtardigrade.in An excess of methylamine or the addition of a non-nucleophilic base (e.g., triethylamine, pyridine) is typically required to neutralize the hydrochloric acid byproduct.

The reaction proceeds as follows:

Activation: 3,5-Bis(trifluoromethyl)benzoic acid is converted to 3,5-bis(trifluoromethyl)benzoyl chloride.

Amidation: The acyl chloride reacts with methylamine to form this compound.

This two-step, one-pot or sequential approach is a robust and high-yielding route to the target compound.

Derivatization Pathways from 3,5-Bis(trifluoromethyl)benzonitrile

Another potential precursor is 3,5-bis(trifluoromethyl)benzonitrile. nist.govnih.gov Synthesizing an N-substituted amide from a nitrile is less direct than starting from a carboxylic acid. The most common pathway involves the hydrolysis of the nitrile group (-C≡N) to a carboxylic acid (-COOH) under acidic or basic conditions. The resulting 3,5-bis(trifluoromethyl)benzoic acid can then be converted to the target amide as described in section 2.1.1.

Step 1: Hydrolysis 3,5-Bis(trifluoromethyl)benzonitrile is heated with an aqueous acid (e.g., H₂SO₄) or base (e.g., NaOH) to yield 3,5-bis(trifluoromethyl)benzoic acid.

Step 2: Amidation The obtained carboxylic acid is then activated and reacted with methylamine.

While this pathway is viable, it involves more steps than starting directly from the corresponding benzoic acid. Direct conversion of a nitrile to an N-substituted amide is challenging and not a standard synthetic transformation.

Synthetic Routes from 3,5-Bis(trifluoromethyl)benzyl Halides

Starting from a 3,5-bis(trifluoromethyl)benzyl halide, such as the chloride or bromide, presents a more complex synthetic challenge for obtaining the benzamide (B126). Direct conversion is not feasible. The benzyl (B1604629) halide must first be transformed into a precursor containing the required carbonyl group.

One plausible multi-step route involves:

Oxidation: The benzylic carbon of the 3,5-bis(trifluoromethyl)benzyl halide can be oxidized to a carboxylic acid using a strong oxidizing agent (e.g., potassium permanganate (B83412) or chromic acid). This converts the benzyl halide into 3,5-bis(trifluoromethyl)benzoic acid.

Amidation: The resulting benzoic acid is then subjected to amidation with methylamine, following the methods outlined in section 2.1.1.

Alternatively, a carbonylation reaction could be employed. This advanced method involves the introduction of a carbonyl group (CO) using transition-metal catalysis. For instance, a palladium-catalyzed carbonylation of the benzyl halide in the presence of methylamine could theoretically form the amide bond directly. However, such reactions are often complex and require careful optimization of catalysts, ligands, and reaction conditions.

A patent describes the synthesis of the related amine, 3,5-bis(trifluoromethyl)-N-methyl-benzylamine, by reacting 3,5-bis(trifluoromethyl)-benzyl chloride with aqueous methylamine. google.com It is crucial to distinguish this product (a benzylamine) from the target amide (a benzamide), which has a carbonyl group directly attached to the aromatic ring.

Modern Approaches for N-Methylamide Bond Formation Relevant to Trifluoromethylated Systems

Over the past decades, significant progress has been made in developing mild and efficient methods for amide bond formation, driven largely by the demands of peptide synthesis. These methods are particularly relevant for complex substrates like trifluoromethylated compounds.

Carboxylic Acid Activation Strategies for Amide Synthesis

Modern amide synthesis predominantly relies on the in-situ activation of carboxylic acids using coupling reagents. This approach avoids the need to isolate harsh intermediates like acyl chlorides. The presence of two electron-withdrawing trifluoromethyl groups on the phenyl ring increases the acidity of 3,5-bis(trifluoromethyl)benzoic acid, which can influence the choice of coupling reagent and reaction conditions.

Utilizing Coupling Reagents (e.g., 2-chloro-1-methylpyridinium (B1202621) iodide, N,N′-carbonyldiimidazole)

A variety of coupling reagents are available that facilitate amide bond formation under mild conditions with high yields and minimal side reactions.

N,N′-Carbonyldiimidazole (CDI): CDI is a versatile and easily handled crystalline solid used to activate carboxylic acids. masterorganicchemistry.com It reacts with a carboxylic acid to form a highly reactive acylimidazole intermediate. This intermediate then smoothly reacts with an amine (like methylamine) to yield the desired amide. The byproducts, imidazole (B134444) and carbon dioxide, are generally non-problematic and easily removed. The imidazole generated can also act as a base in the reaction.

CDI Reaction Mechanism

2-Chloro-1-methylpyridinium iodide (Mukaiyama Reagent): This reagent is another powerful tool for forming ester and amide bonds. It activates the carboxylic acid, allowing for reaction with nucleophiles under mild conditions. In the presence of a base like triethylamine, the Mukaiyama reagent reacts with the carboxylic acid to form a reactive pyridinium (B92312) ester. This active ester is then readily attacked by the amine to form the amide. This method is noted for its high efficiency and for proceeding with low racemization in chiral substrates.

| Coupling Reagent | Abbreviation | Key Features | Byproducts |

|---|---|---|---|

| N,N′-Carbonyldiimidazole | CDI | Mild conditions, easy to handle solid, clean reaction. | Imidazole, Carbon Dioxide |

| 2-Chloro-1-methylpyridinium iodide | Mukaiyama Reagent | High efficiency, low racemization, suitable for complex molecules. | 1-Methyl-2-pyridone, Iodide and Chloride salts |

These modern coupling strategies offer significant advantages for the synthesis of this compound, providing high yields and operational simplicity while avoiding the use of more hazardous reagents like thionyl chloride.

Direct Condensation via Catalytic Methods (e.g., Zirconyl Chloride)

Direct amidation via the condensation of a carboxylic acid and an amine is an atom-economical approach to amide bond formation. While traditionally requiring harsh conditions or stoichiometric activating agents, modern catalytic methods have enabled this transformation under milder conditions. Zirconium-based catalysts, in particular, have shown promise in facilitating amide synthesis. For instance, zirconocene (B1252598) dichloride has been used to catalyze the transamidation of primary amides with amines. sigmaaldrich.com

The direct synthesis of this compound would involve the condensation of 3,5-bis(trifluoromethyl)benzoic acid with methylamine. Zirconium-based catalysts, noted for their oxophilicity, can activate the carboxylic acid group, facilitating nucleophilic attack by the amine. acs.org While specific literature detailing the use of zirconyl chloride for this exact transformation is sparse, related processes suggest its feasibility. For example, Schwartz's reagent (Cp₂Zr(H)Cl) has been effectively used to reduce tertiary amides to aldehydes, proceeding through a stable zirconacycle intermediate that highlights the interaction between zirconium and the amide moiety. nih.gov This underlying reactivity supports the potential for zirconium compounds to catalyze the forward reaction of amide formation. Mechanistically, the reaction could involve the formation of a zirconium-carboxylate species, which is then susceptible to aminolysis.

A related approach is the Zr-catalyzed hydroboration of amides to yield amines, a process that involves C-N bond cleavage and reforming, underscoring the ability of zirconium catalysts to activate the amide bond. eurekalert.org

Protecting Group Strategies for Selective N-Methylation and Subsequent Deprotection

An alternative route to this compound involves the initial synthesis of the primary amide, 3,5-bis(trifluoromethyl)benzamide (B1297820), followed by selective N-methylation. This strategy is crucial when direct amidation with methylamine is low-yielding or when the starting materials are more readily available for producing the primary amide first. The primary challenge in this approach is achieving mono-methylation and avoiding the formation of over-alkylated byproducts. nih.gov

Several strategies have been developed for the mono-selective N-methylation of amides. nih.govorganic-chemistry.org One effective method employs quaternary ammonium salts, such as phenyl trimethylammonium iodide (PhMe₃NI), as safe and easy-to-handle solid methylating agents. organic-chemistry.orgacs.org This reaction proceeds with high selectivity for mono-methylation, tolerates a wide range of functional groups, and provides high yields. organic-chemistry.orgacs.org

For more complex substrates, particularly in peptide synthesis, protecting group strategies are essential. jocpr.comcreative-peptides.com A common method involves protecting the amide nitrogen with a group that facilitates methylation and can be removed under orthogonal conditions. The o-nitrobenzenesulfonyl (o-NBS) group is a well-established choice; it increases the acidity of the N-H proton, allowing for methylation under mild basic conditions. creative-peptides.comnih.gov After methylation, the o-NBS group can be cleaved using a thiol, such as mercaptoethanol, to reveal the N-methylated amide. nih.gov Another protecting group used for this purpose is the N-trifluoroacetamide (Tfa) group, which can be selectively methylated on-resin and subsequently removed by reduction with sodium borohydride (B1222165). researchgate.net

| Alkylation Method | Methylating Agent | Key Features | Typical Deprotection | Reference |

|---|---|---|---|---|

| Direct Mono-methylation | Phenyl trimethylammonium iodide (PhMe₃NI) | High monoselectivity; safe, solid reagent; high yields. | Not applicable | acs.org, organic-chemistry.org |

| o-NBS Protecting Group | Methyl iodide or Dimethyl sulfate | Activates N-H for methylation; widely used in solid-phase synthesis. | Thiol reagents (e.g., mercaptoethanol). | nih.gov, creative-peptides.com |

| Tfa Protecting Group | Mitsunobu reaction (e.g., with MeOH) | Applicable for on-resin peptide modification; orthogonal to many standard protecting groups. | Sodium borohydride (NaBH₄). | researchgate.net |

Oxidative Amidation and Aminocarbonylation Approaches

Modern synthetic chemistry offers powerful alternatives to traditional condensation reactions for amide synthesis. Oxidative amidation and aminocarbonylation are two such approaches that build the amide bond through different mechanistic pathways, often starting from precursors other than carboxylic acids.

Oxidative Amidation allows for the direct coupling of an aldehyde with an amine source to form an amide in a formal oxidative process. nih.gov For the synthesis of this compound, this would involve the reaction of 3,5-bis(trifluoromethyl)benzaldehyde (B1330352) with methylamine or its salt. This transformation is typically mediated by a catalyst and an oxidant. Copper-catalyzed systems are common, using oxidants like tert-butyl hydroperoxide (TBHP). acs.orgorganic-chemistry.org The reaction can be performed with amine hydrochloride salts, which are more resistant to competing oxidation than free amines. acs.orgorganic-chemistry.org The proposed mechanism involves the initial formation of a carbinolamine intermediate from the aldehyde and amine, which is then oxidized by the catalytic system to the final amide product. acs.org Various metal-free oxidative amidation processes have also been developed. nih.govorganic-chemistry.org

Aminocarbonylation is a transition-metal-catalyzed reaction that incorporates a molecule of carbon monoxide (CO) and an amine into an organic substrate, typically an aryl halide. To synthesize this compound, this approach would likely start from 1-halo-3,5-bis(trifluoromethyl)benzene. Palladium catalysis is the standard for this transformation, efficiently coupling the aryl halide, CO, and an amine (methylamine in this case) to yield the corresponding benzamide. organic-chemistry.orgresearchgate.net The process tolerates a wide variety of functional groups and has been successfully applied to less reactive aryl chlorides. researchgate.net Recent advancements have also explored nickel catalysis for the aminocarbonylation of aryl halides with nitroarenes, which serve as the amine source after in situ reduction. researchgate.netrsc.org

| Method | Typical Starting Materials | Catalyst/Reagents | Key Advantages | Reference |

|---|---|---|---|---|

| Oxidative Amidation | 3,5-bis(trifluoromethyl)benzaldehyde + Methylamine HCl | CuI / TBHP | Direct use of aldehydes; avoids pre-oxidation to carboxylic acid. | acs.org, organic-chemistry.org |

| Aminocarbonylation | 1-halo-3,5-bis(trifluoromethyl)benzene + Methylamine + CO | Palladium complex (e.g., Pd(OAc)₂) | High functional group tolerance; direct incorporation of carbonyl group. | organic-chemistry.org, researchgate.net |

| Redox-Economical Aminocarbonylation | 3,5-bis(trifluoromethyl)phenylboronic acid + Nitroarene + CO | Palladium complex | No external oxidant or reductant needed. | acs.org |

N-Trifluoromethyl Amide Synthesis through Isothiocyanate Intermediates

While the primary subject is an N-methyl amide, the synthesis of its structural analogue, an N-trifluoromethyl amide, involves distinct and advanced methodologies. N-trifluoromethyl amides have emerged as important functional groups in their own right. nih.gov A notable strategy for their synthesis proceeds through isothiocyanate intermediates. nih.govresearchgate.net

This method avoids the direct and often challenging trifluoromethylation of an amide nitrogen. Instead, an isothiocyanate (R-N=C=S) is treated with a fluoride (B91410) source, such as silver fluoride (AgF). nih.govresearchgate.net The AgF mediates a desulfurization-fluorination process, converting the isothiocyanate into a reactive N-trifluoromethyl intermediate. This intermediate is then acylated in situ by a carboxylic acid derivative, such as an acyl halide or ester, to furnish the final N-trifluoromethyl amide. researchgate.net This strategy provides a versatile platform for generating a wide array of N-trifluoromethyl amides from readily available isothiocyanates and carboxylic acid derivatives under mild conditions. nih.gov The synthesis of N-trifluoromethyl-3,5-bis(trifluoromethyl)benzamide would thus involve the reaction of 3,5-bis(trifluoromethyl)benzoyl chloride with an appropriate N-trifluoromethylating reagent generated from an isothiocyanate precursor. researchgate.net

Introduction of Trifluoromethyl Moieties onto Benzamide Scaffolds

The direct introduction of trifluoromethyl groups onto an existing aromatic scaffold is a highly sought-after transformation in medicinal chemistry. nih.gov This late-stage functionalization allows for the rapid diversification of drug candidates and the study of structure-activity relationships. Several methods have been developed for the trifluoromethylation of benzamide precursors.

Site-Selective Trifluoromethylation of Benzamide Precursors

Achieving regioselectivity in C-H functionalization is a major synthetic challenge. For the trifluoromethylation of benzamides, this is often accomplished by using a directing group attached to the amide nitrogen. This group coordinates to a metal catalyst, positioning it to activate a specific C-H bond on the benzamide ring, typically at the ortho position.

A highly effective strategy employs an 8-aminoquinoline (B160924) moiety as a bidentate directing group. rsc.orgrsc.org In the presence of a copper catalyst and a CF₃ source like Togni's reagent II, this system facilitates highly mono-selective ortho-trifluoromethylation of the benzamide ring. rsc.orgrsc.org The reaction tolerates a wide variety of functional groups, enabling the efficient synthesis of diverse ortho-trifluoromethylated benzamides. rsc.org Another approach utilizes aryl sulfonium (B1226848) salts, which can be generated site-selectively on an arene and then subjected to a photoredox-catalyzed cross-coupling with a copper-based trifluoromethyl reagent to install the CF₃ group. nih.gov

Radical Trifluoromethylation via Iminium Activation

Radical trifluoromethylation offers a complementary approach to metal-catalyzed methods. A key challenge in radical C-H trifluoromethylation of arenes is the lack of site-selectivity. researchgate.netresearchgate.netnih.gov However, a novel strategy has been developed for the para-selective trifluoromethylation of benzamide derivatives through iminium activation. researchgate.netnih.gov

In this method, the benzamide is activated, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net This activation renders the aromatic ring susceptible to attack by a nucleophilic radical, such as the trifluoromethyl radical (•CF₃). The reaction proceeds via a radical-type nucleophilic substitution pathway, a contrast to the more common electrophilic substitution. researchgate.net This iminium activation strategy directs the trifluoromethylation almost exclusively to the para position of the benzamide ring, providing a powerful tool for synthesizing specific isomers. researchgate.netnih.gov

Selective C-F Bond Transformations within Trifluoromethyl Groups for Derivatization

The derivatization of trifluoromethyl (CF3) groups on aromatic rings represents a significant strategy for modulating the physicochemical and biological properties of molecules. nih.govmdpi.com While the CF3 group is known for its high metabolic stability due to the strength of the C-F bond, the selective transformation of a single C-F bond to introduce new functionalities offers a powerful tool for creating structural analogues. mdpi.comrsc.org This process allows for the conversion of readily available trifluoromethylarenes into aryldifluoromethyl (ArCF2R) compounds, which are valuable motifs in pharmaceutical and agrochemical research. rsc.orgacs.org The development of methods to achieve this selective monofunctionalization is challenging because the C-F bond is exceptionally strong, and the resulting difluoromethylated product is often more reactive than the starting trifluoromethylarene. rsc.org

Recent advancements have focused on overcoming these challenges, primarily through strategies involving single-electron transfer (SET), photoredox catalysis, and transition-metal catalysis to generate and intercept difluorobenzyl radical intermediates. nih.govrsc.orgccspublishing.org.cn These reactive intermediates can then engage in a variety of bond-forming reactions, providing access to a diverse array of difluoroalkylaromatics. nih.gov

Photocatalytic Approaches

Visible-light photoredox catalysis has emerged as a key technology for the selective activation of a single C-F bond in trifluoromethylarenes. acs.org In one approach, the combination of a photosensitizer with a Lewis acid enables the single C(sp³)–F functionalization of trifluoromethylarenes with good chemoselectivity. acs.org Mechanistic studies suggest that an in-situ generated borenium cation acts as a key intermediate for cleaving the C-F bond. acs.org Another strategy utilizes an iridium photocatalyst to facilitate an endergonic electron transfer, generating an arene radical anion that lies outside the catalyst's reduction potential. nih.gov This reactive intermediate fragments, releasing a fluoride ion and forming a difluorobenzylic radical, which can be trapped by reagents like alkene feedstocks or a hydrogen atom source. nih.gov This method provides a general pathway to synthesize both aryl-CF2R and aryl-CF2H compounds. nih.gov

Transition Metal-Catalyzed Reductions

Catalytic methods for the direct reduction of ArCF3 to ArCF2H have been developed, representing a significant advance over stoichiometric reductions using alkali earth metals. rsc.org These methods achieve the highly selective activation of a single C-F bond. rsc.org The development of such catalytic processes is crucial for efficiently diversifying the vast number of commercially available trifluoromethylarenes for applications in medicinal chemistry. rsc.org

Radical-Mediated Functionalizations

The generation of radical intermediates from trifluoromethyl groups is a versatile strategy for their derivatization. ccspublishing.org.cn Defluorinative functionalization can proceed through radical pathways, which offer different reactivity compared to ionic intermediates. researchgate.net For example, photoredox-catalyzed radical defluorinative borylation of trifluoromethyl alkenes has been reported, showcasing the potential to introduce valuable functional groups like boranes. ccspublishing.org.cn Similarly, the functionalization of trifluoromethylarenes can be achieved under reductive conditions, using methods like electrochemical reduction or magnesium metal, which proceed via radical intermediates. ccspublishing.org.cn These approaches enable the direct conversion of C-F bonds into C-C, C-H, or C-heteroatom bonds.

The table below summarizes various methodologies for the selective transformation of trifluoromethyl groups, which could be applied to derivatize this compound and its analogues.

Table 1: Methodologies for Selective C-F Bond Derivatization of Trifluoromethylarenes

| Methodology | Reagents & Conditions | Transformation | Potential Product from an Ar-CF₃ Substrate | Reference |

|---|---|---|---|---|

| Photoredox/Lewis Acid Catalysis | Photocatalyst, Lewis Acid (e.g., B(C₆F₅)₃), Visible Light | Hydrodefluorination (Ar-CF₃ → Ar-CF₂H) | N-Methyl-3-(difluoromethyl)-5-(trifluoromethyl)benzamide | acs.org |

| Iridium Photocatalysis | fac-Ir(ppy)₃, Hantzsch Ester, Base | Hydrodefluorination (Ar-CF₃ → Ar-CF₂H) | N-Methyl-3-(difluoromethyl)-5-(trifluoromethyl)benzamide | nih.gov |

| Iridium Photocatalysis with Alkenes | fac-Ir(ppy)₃, Alkene (e.g., Styrene) | Defluoroalkylation (Ar-CF₃ → Ar-CF₂-Alkyl) | N-Methyl-3-(2,2-difluoro-2-phenylethyl)-5-(trifluoromethyl)benzamide | nih.govrsc.org |

| Transition-Metal Catalyzed Reduction | Transition Metal Catalyst (e.g., Palladium) | Hydrodefluorination (Ar-CF₃ → Ar-CF₂H) | N-Methyl-3-(difluoromethyl)-5-(trifluoromethyl)benzamide | rsc.org |

| Radical Borylation | NHC-BH₃, Photocatalyst, Visible Light | Defluoroborylation (Ar-CF₃ → Ar-CF₂-Boryl) | N-Methyl-3-(difluoroborylmethyl)-5-(trifluoromethyl)benzamide | ccspublishing.org.cn |

Mechanistic and Theoretical Investigations of N Methyl 3,5 Bis Trifluoromethyl Benzamide Reactivity

Elucidation of Reaction Pathways Involving the N-Methyl Benzamide (B126) Core

The reactivity of the n-methyl benzamide core in this highly fluorinated system is a subject of significant interest. The strong inductive effect of the trifluoromethyl groups profoundly influences the electron density at the carbonyl carbon and the amide nitrogen, thereby dictating the course of various chemical transformations.

Studies on Diastereoselective Cyclization Processes Promoted by N-Methoxy-N-methyl-3,5-bis(trifluoromethyl)benzamide Derivatives

While specific studies on the diastereoselective cyclization of N-methoxy-N-methyl-3,5-bis(trifluoromethyl)benzamide are not extensively documented, the reactivity of related N-methoxy-N-methylamides (Weinreb amides) in cyclization reactions provides a strong basis for predicting their behavior. For instance, a Pd(0)-catalyzed three-component reaction involving β-CF3-1,3-enynamides, sulfamides, and aryl iodides has been shown to produce fluorinated 3-pyrroline (B95000) aminals through a cascade hydroamidation/Heck/Tsuji–Trost process. acs.orgacs.org This reaction proceeds via a γ-CF3-allenamide intermediate, which then undergoes intramolecular nucleophilic attack. acs.org The regioselectivity and success of such cyclizations are highly dependent on the electronic nature of the substrates and the reaction conditions. The powerful electron-withdrawing nature of the 3,5-bis(trifluoromethyl)phenyl group would be expected to significantly influence the stability and reactivity of any charged intermediates, thereby impacting the diastereoselectivity of the cyclization.

In a related context, organocatalyzed diastereoselective cyclization of β-alkyl nitroolefins with alkylidene malononitriles has been demonstrated to yield highly strained azetidine (B1206935) nitrones. This process involves a sequence of Michael addition, cyclization, and a 1,3-sigmatropic shift, highlighting the potential for complex, stereocontrolled ring-forming reactions in the presence of suitable activating groups.

Analysis of Nucleophilic and Electrophilic Reactivity Profiles

The nucleophilic and electrophilic character of n-Methyl-3,5-bis(trifluoromethyl)benzamide is dominated by the electronic effects of the trifluoromethyl groups. The carbonyl carbon is rendered highly electrophilic due to the strong electron-withdrawing nature of the 3,5-bis(trifluoromethyl)phenyl ring. This enhanced electrophilicity makes the amide susceptible to nucleophilic attack. The relative reactivity of carbonyl-containing functional groups in addition-elimination reactions is significantly influenced by the nature of the leaving group and its electron-donating or -withdrawing properties. saskoer.ca In the case of amides, the nitrogen atom is generally considered an electron-donating group, which can decrease the electrophilicity of the carbonyl carbon through resonance. saskoer.caquora.com However, the powerful inductive effect of the two CF3 groups in this compound counteracts this, making the carbonyl carbon significantly more susceptible to nucleophilic attack compared to non-fluorinated benzamides.

Conversely, the electron density on the aromatic ring is greatly diminished, deactivating it towards electrophilic aromatic substitution. Any electrophilic attack would be directed to the meta positions relative to the amide group, although the reaction would be significantly slower than for benzene (B151609). The nitrogen atom of the amide can act as a weak base, but its basicity is considerably reduced by the delocalization of its lone pair into the electron-deficient carbonyl group. quora.com

Radical Intermediates and Their Transformations

The involvement of radical intermediates in reactions of trifluoromethylated aromatic compounds is a well-established area of study. The photochemical reactivity of some trifluoromethyl aromatic amines, for example, has been shown to proceed via defluorination through a nucleophilic substitution of fluoride (B91410) by water, a process that can involve radical pathways. nih.gov While direct studies on radical intermediates of this compound are limited, research on related systems provides valuable insights. For instance, the direct C-H trifluoromethylation of benzamide derivatives can proceed via a radical pathway, often with challenges in controlling site-selectivity. nih.gov

The formation of radical species can be induced photochemically or through the use of radical initiators. researchgate.net In the context of this compound, radical abstraction of a hydrogen atom from the N-methyl group could lead to a nitrogen-centered radical. The stability and subsequent transformations of such a radical would be influenced by the electronic environment of the molecule. Furthermore, reactions involving the generation of a trifluoromethyl radical in the presence of this benzamide could lead to addition or substitution reactions, with the regioselectivity being governed by the electronic landscape of the aromatic ring.

Role of Bis(trifluoromethyl) Substitution on Reaction Selectivity and Kinetics

The two trifluoromethyl groups at the 3 and 5 positions of the phenyl ring play a pivotal role in controlling both the selectivity (stereocontrol and regiocontrol) and the kinetics of reactions involving this compound.

Stereocontrol and Regiocontrol in Asymmetric Transformations

The 3,5-bis(trifluoromethyl)phenyl group is frequently incorporated into chiral ligands and catalysts for asymmetric synthesis. Its steric bulk and electronic properties are instrumental in creating a well-defined chiral environment around a metal center, which in turn dictates the stereochemical outcome of a reaction. For example, chiral ligands bearing this moiety have been employed in asymmetric catalysis to achieve high enantioselectivity. google.com

In reactions where the 3,5-bis(trifluoromethyl)phenyl group is part of the substrate, it can exert significant stereocontrol. For instance, in the asymmetric reduction of ketones bearing this group, high enantiomeric excesses have been achieved using biocatalysts. nih.gov The steric hindrance provided by the two trifluoromethyl groups can effectively block one face of the molecule from the approaching reagent, leading to a preferred stereoisomer.

Regiocontrol is also heavily influenced by the electronic nature of the bis(trifluoromethyl)phenyl group. In electrophilic aromatic substitution reactions, the strong deactivating and meta-directing nature of the trifluoromethyl groups would direct incoming electrophiles to the positions ortho to the amide and meta to the trifluoromethyl groups, although such reactions are generally disfavored. nih.gov In nucleophilic aromatic substitution reactions, the presence of these strong electron-withdrawing groups can activate the ring towards attack, with the positions ortho and para to the trifluoromethyl groups being the most likely sites for substitution.

Electronic Effects on Reaction Centers and Transition State Stabilization

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, primarily acting through a strong inductive effect. rsc.org The presence of two such groups on the phenyl ring of this compound has profound electronic consequences. It significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule, making it a better electron acceptor. rsc.orgmdpi.com

This electronic perturbation directly affects the reactivity of adjacent functional groups. As previously mentioned, the carbonyl carbon becomes more electrophilic, and the aromatic ring becomes more susceptible to nucleophilic attack. Kinetic studies on the hydrolysis of N-(hydroxymethyl)benzamide derivatives have shown that the addition of electron-withdrawing groups to the aromatic ring increases the rate of both acid- and base-catalyzed reactions. bohrium.com

Furthermore, the bis(trifluoromethyl)phenyl group can play a crucial role in stabilizing transition states. In reactions involving the formation of an anionic or electron-rich intermediate, the strong electron-withdrawing nature of the trifluoromethyl groups can delocalize the negative charge, thereby stabilizing the transition state and lowering the activation energy of the reaction. Computational studies on related tris{bis(trifluoromethyl)phenyl}boranes have shown that the LUMOs have significant contributions from the phenyl π-systems, indicating effective delocalization of electron density. rsc.org This ability to stabilize charged intermediates is a key factor in the use of 3,5-bis(trifluoromethyl)phenyl-containing compounds in catalysis and as substrates in a variety of chemical transformations. rsc.org

Catalytic Mechanisms of this compound-Derived Organocatalysts

Organocatalysts incorporating the this compound structure leverage the acidic N-H group to activate substrates through hydrogen bonding. This non-covalent interaction plays a pivotal role in a variety of chemical transformations.

The core of the catalytic action of 3,5-bis(trifluoromethyl)benzamide-derived catalysts lies in their ability to form strong and specific hydrogen bonds with substrates. A notable example is the use of an epi-quinine-derived 3,5-bis(trifluoromethyl)benzamide (B1297820) as a highly efficient organocatalyst in the asymmetric nitro-Michael reaction. nih.gov This catalyst effectively facilitates the addition of 5-substituted 2(3-H)-furanones to a diverse range of nitroalkenes. nih.gov

The high catalytic activity is attributed to the specific interactions between the catalyst and the substrates, as elucidated by Density Functional Theory (DFT) calculations. nih.gov The benzamide's N-H group, made highly acidic by the two CF₃ groups, forms a strong hydrogen bond with the nitro group of the nitroalkene. Simultaneously, the quinuclidine (B89598) nitrogen of the catalyst acts as a Brønsted base, deprotonating the furanone to generate the active nucleophile. This dual activation, where the catalyst engages both the electrophile and the nucleophile, is crucial for the reaction's success.

Computational studies, such as Molecular Electrostatic Potential (MEP) analysis on related structures like N-(3,5-bis(trifluoromethyl)benzyl)stearamide, reveal a significant electron-deficient region around the amide proton. mdpi.com This high positive potential confirms its strong propensity to act as a hydrogen bond donor, thereby activating electrophilic substrates by increasing their susceptibility to nucleophilic attack. The interaction effectively stabilizes the transition state of the reaction, lowering the activation energy and accelerating the transformation.

The catalyst's performance in the nitro-Michael reaction is summarized in the table below, showcasing its effectiveness with very low catalyst loadings. nih.gov

| Entry | Nitroalkene Substrate | Catalyst Loading (mol %) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |

| 1 | β-Nitrostyrene | 1 | >99 | >98:2 | 96 |

| 2 | 4-Chloro-β-nitrostyrene | 1 | 99 | >98:2 | 97 |

| 3 | 2-Chloro-β-nitrostyrene | 1 | >99 | >98:2 | 98 |

| 4 | 4-Methyl-β-nitrostyrene | 1 | >99 | >98:2 | 96 |

| 5 | (E)-1-Nitro-3-phenylprop-1-ene | 5 | 93 | >98:2 | 92 |

| 6 | (E)-3,3-Dimethyl-1-nitrobut-1-ene | 5 | 90 | >98:2 | 88 |

Table 1: Performance of an epi-quinine-derived 3,5-bis(trifluoromethyl)benzamide catalyst in the asymmetric nitro-Michael reaction of γ-butyrolactone with various nitroalkenes. nih.gov

The design of new and effective organocatalysts based on the 3,5-bis(trifluoromethyl)benzamide scaffold is guided by several key principles derived from mechanistic understanding and structure-activity relationship (SAR) studies.

Enhancement of Hydrogen-Bonding Acidity : The primary design feature is the 3,5-bis(trifluoromethyl)phenyl group itself. The two electron-withdrawing CF₃ groups are essential for enhancing the acidity of the amide N-H, making it a potent hydrogen-bond donor. SAR analyses of related compounds have shown that the electronic characteristics of substituents on the benzamide ring have a critical impact on catalyst activity. nih.gov For instance, replacing the trifluoromethyl groups with dinitro groups can also yield potent catalysts, indicating that strong electron-withdrawing properties are paramount. nih.gov

Incorporation of a Basic Site for Dual Activation : Many successful catalysts are bifunctional. Combining the acidic benzamide N-H with a strategically positioned basic group (e.g., a tertiary amine like in cinchona alkaloids) allows for the simultaneous activation of both the electrophile and the nucleophile. nih.gov This cooperative catalysis significantly lowers the reaction's activation barrier. The geometry and rigidity of the scaffold connecting the acidic and basic sites are crucial for achieving high stereocontrol.

Steric and Lipophilic Tuning : The steric and lipophilic properties of the catalyst framework play a vital role in creating a well-defined chiral pocket around the active site. This pocket dictates the orientation of the substrates during the reaction, which is fundamental for high enantioselectivity. Modifications to the benzamide moiety can influence these characteristics, thereby affecting both catalyst activity and selectivity. nih.gov For example, introducing different substituents can alter the lipophilicity, which can be crucial for solubility and interactions in various solvent systems.

Modular Synthesis : An effective design strategy involves a modular approach, where different components of the catalyst can be easily varied. For instance, a synthetic route that allows for diverse aromatic or aliphatic groups to be attached to the amide nitrogen enables the rapid generation of a library of catalysts. This facilitates the optimization of the catalyst for a specific reaction by fine-tuning its steric and electronic properties. The synthesis of various pyrazole (B372694) derivatives starting from 3',5'-bis(trifluoromethyl)acetophenone (B56603) demonstrates such a modular approach to creating complex molecules with this key functional group. nih.gov

By adhering to these principles, researchers can rationally design novel organocatalysts that harness the powerful hydrogen-bonding capabilities of the this compound motif for a wide range of asymmetric transformations.

Computational Chemistry and Advanced Theoretical Modeling of N Methyl 3,5 Bis Trifluoromethyl Benzamide

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For molecules structurally similar to n-Methyl-3,5-bis(trifluoromethyl)benzamide, DFT calculations, often using the B3LYP functional with various basis sets, have been instrumental in elucidating their fundamental chemical nature.

The geometry of a molecule is fundamental to its chemical behavior. DFT calculations are routinely used to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For aryl amides, a key feature is the relative orientation of the aromatic ring and the amide plane.

In studies of related benzamides, such as N-[4-(trifluoromethyl)phenyl]benzamide, DFT calculations have shown that the aryl rings are tilted with respect to each other. nih.gov For the isolated molecules, these calculations predict tilt angles of approximately 30 degrees. nih.gov However, in the solid state, as determined by X-ray crystallography, the observed tilt is closer to 60 degrees. nih.gov This discrepancy highlights the significant influence of intermolecular forces, such as hydrogen bonding and π-stacking, in the crystal lattice, which can alter the conformational preferences of the molecule from its gas-phase, lowest-energy state. nih.gov

For a related compound, N-(3,5-bis(trifluoromethyl)benzyl)stearamide, geometry optimization was performed using the B3LYP method with a 6-311+G(d,p) basis set in the gas phase. mdpi.com This level of theory provides a reliable prediction of bond lengths and angles. It is anticipated that for this compound, the benzamide (B126) core would exhibit a planar geometry due to resonance stabilization. The N-methyl group and the 3,5-bis(trifluoromethyl)phenyl group will adopt a conformation that minimizes steric hindrance.

Table 1: Comparison of Calculated and Experimental Geometries for a Related Aryl Amide

| Parameter | DFT Calculation (Isolated Molecule) | Experimental (Crystal Structure) |

| Aryl Ring Tilt Angle | ~30° | ~60° |

| Amide Plane/Phenyl Ring Angle | ~27° | ~29° |

Data extrapolated from studies on analogous benzamide structures. nih.gov

The electronic properties of a molecule are crucial for understanding its reactivity and intermolecular interactions. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides key insights.

In a computational study of N-(3,5-bis(trifluoromethyl)benzyl)stearamide, the HOMO was found to be located primarily on the amide nitrogen, indicating this as a site for electron donation. mdpi.com The LUMO, conversely, was distributed over the 3,5-bis(trifluoromethyl)phenyl moiety. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity. For the stearamide derivative, a high HOMO-LUMO gap of 5.54 eV was calculated, indicating a stable molecule. mdpi.com

Table 2: Frontier Molecular Orbital Energies for a Related Benzamide Derivative

| Orbital | Energy (eV) |

| HOMO | Value not explicitly stated, but localization described |

| LUMO | Value not explicitly stated, but localization described |

| HOMO-LUMO Gap | 5.54 |

Data from a study on N-(3,5-bis(trifluoromethyl)benzyl)stearamide. mdpi.com

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. These theoretical spectra are invaluable for the interpretation and assignment of experimental data.

For N-(3,5-bis(trifluoromethyl)benzyl)stearamide, DFT calculations at the B3LYP/6-311+G(d,p) level of theory were used to compute the vibrational frequencies. mdpi.com The calculated frequencies are often systematically overestimated and are therefore scaled by an empirical factor to better match experimental values. In the study of the stearamide derivative, the scaled computed frequencies for key functional groups showed good agreement with the experimental FT-IR spectrum. mdpi.com For instance, the characteristic C=O stretching vibration was predicted and observed, as were the vibrations associated with the C-N bond and the C-F bonds of the trifluoromethyl groups. mdpi.com

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Related Benzamide

| Vibrational Mode | Experimental Frequency | Calculated (Scaled) Frequency |

| N-H Stretch | 3290.54 | 3642.71 |

| C=O Stretch | 1647.48 | 1739.37 |

| C-N-H In-plane Deformation | 1557.52 | 1536.04 |

| C-N Stretch | 1285.09 | 1280.41 |

| Asymmetric C-F Stretch | 1174.98 | 1169.85 |

| Symmetric C-F Stretch | 1115.40 | 1123.66 |

Data from a study on N-(3,5-bis(trifluoromethyl)benzyl)stearamide. mdpi.com

Molecular Dynamics Simulations for Dynamic Behavior

While specific molecular dynamics (MD) simulation studies on this compound are not documented in the reviewed literature, this computational technique would be highly valuable for understanding the dynamic behavior of the molecule. MD simulations could provide insights into conformational flexibility, the dynamics of intermolecular interactions in different environments (e.g., in solution or in a biological system), and the time-dependent behavior of the molecule. For a compound like this, MD could be used to explore its interactions with biological macromolecules, such as enzymes or receptors, which is a common application for benzamide derivatives.

Quantum Chemical Descriptors for Reactivity and Interaction Analysis

Quantum chemical descriptors are numerical values derived from computational calculations that quantify various aspects of a molecule's reactivity and electronic structure. These descriptors are useful for developing quantitative structure-activity relationships (QSAR).

Analysis of Intermolecular Interactions and Non-Covalent Bonding

The way molecules interact with each other is governed by non-covalent interactions, which are crucial in determining the properties of materials in the condensed phase and in biological systems. These interactions include hydrogen bonding, halogen bonding, and π-π stacking.

In the crystal structures of related aryl amides, N-H···O hydrogen bonding is a dominant intermolecular interaction, leading to the formation of chains or networks of molecules. nih.gov The presence of the trifluoromethyl groups on the phenyl ring of this compound would significantly influence its intermolecular interactions. The fluorine atoms can participate in halogen bonding, and the electron-deficient nature of the aromatic ring can affect its π-stacking interactions with other aromatic systems. Hirshfeld surface analysis is a computational technique that can be used to visualize and quantify these intermolecular contacts in a crystal lattice. nih.gov

Characterization of Hydrogen Bonds, Including C-H···F Interactions in Molecular Crystals

In the absence of strong hydrogen bond donors like N-H or O-H in N-methylated benzamides, the stability of the crystal packing is predominantly governed by a network of weak intermolecular interactions. researchgate.net Computational studies, particularly using methods like the PIXEL method for calculating interaction energies, have been instrumental in dissecting these complex networks. For trifluoromethyl-substituted N-methyl-N-phenylbenzamides, which are structurally related to this compound, detailed analyses reveal the co-operative interplay of various weak hydrogen bonds, including C-H···O=C, C-H···π, and C(sp²)/(sp³)-H···F-C(sp³) interactions. researchgate.net

The trifluoromethyl (CF₃) group, often considered a weak hydrogen bond acceptor, plays a significant role in forming distinct molecular motifs within the crystal lattice. researchgate.net The electrostatic contribution to these weak hydrogen bonds has been observed to follow the descending order: C-H···O=C > C-H···F-C(sp³) > C-H···π. researchgate.net This indicates that while C-H···F interactions are a factor in the molecular assembly, the C-H···O=C interactions, which are shorter and more directional, provide a more substantial electrostatic contribution to the total stabilization energy. researchgate.net

Below is a table summarizing typical interaction energies for different types of weak hydrogen bonds found in the crystal structures of related trifluoromethyl-substituted N-methyl-N-phenylbenzamides, as calculated by the PIXEL method.

| Interaction Type | Coulombic Energy (kcal/mol) | Polarization Energy (kcal/mol) | Dispersion Energy (kcal/mol) | Repulsion Energy (kcal/mol) | Total Interaction Energy (kcal/mol) |

|---|---|---|---|---|---|

| C-H···O=C | -3.5 to -4.5 | -1.0 to -1.5 | -2.0 to -3.0 | 2.5 to 3.5 | -4.0 to -5.5 |

| C(sp³)-H···F-C(sp³) | -0.8 to -1.5 | -0.3 to -0.6 | -1.5 to -2.5 | 1.0 to 2.0 | -1.6 to -2.6 |

| C-H···π | -1.0 to -2.0 | -0.5 to -1.0 | -3.0 to -4.5 | 2.0 to 3.0 | -2.5 to -4.5 |

Note: The energy values in the table are representative ranges derived from computational studies on closely related N-methyl-N-phenylbenzamide structures and serve to illustrate the relative strengths of these interactions. researchgate.net

Aromatic Stacking and Dispersion Interactions

The presence of bulky, electron-withdrawing trifluoromethyl groups on an aromatic ring significantly influences its stacking behavior. d-nb.info Despite the steric hindrance posed by the CF₃ groups, which can prevent the aromatic rings from being co-planar, π-π stacking interactions are still observed in the crystal structures of compounds bearing 3,5-bis(trifluoromethyl)benzyl moieties. d-nb.inforesearchgate.net These are not classical stacking interactions but are often described as non-classical, parallel-displaced, or T-shaped arrangements. d-nb.inforesearchgate.netnih.gov

Computational and X-ray diffraction studies show that the assembly of these electron-deficient aromatic systems is heavily supported by a combination of weak interactions, including lone-pair F···π and F···F contacts, which act as controlling factors. d-nb.inforesearchgate.net For instance, in some crystal packings, an off-center parallel arrangement is induced by F···π interactions, with distances observed around 3.22 Å between a fluorine atom and a carbon atom of an adjacent aromatic ring. d-nb.info Additionally, F···F contacts with distances around 3.15 Å can further support this molecular assembly. d-nb.info

In related trifluoromethylated benzamides, density functional theory (DFT) calculations have been used to compare the conformations of isolated molecules with their arrangement in the crystal. nih.goviucr.org These studies reveal that conformational changes occur to facilitate more favorable intermolecular interactions, including both N-H···O hydrogen bonding and aryl ring π-stacking. nih.goviucr.org The results emphasize that dispersion forces are essential for the side-by-side stacking of these molecules in the crystal. iucr.org Theoretical studies suggest that aromatic trifluoromethylation increases the intermolecular interaction energy in π-π stacking modes, which is attributed to an increased molecular quadrupole moment and enhanced dispersion interactions associated with the CF₃ groups. researchgate.net

The table below provides examples of geometric parameters associated with stacking and other intermolecular interactions in trifluoromethylated aromatic compounds.

| Interaction Motif | Parameter | Typical Distance (Å) | Reference |

|---|---|---|---|

| π-π Stacking | Centroid-to-Centroid | 3.71 - 4.98 | d-nb.inforesearchgate.net |

| F···π | (C)F···C(aromatic) | 3.03 - 3.22 | d-nb.inforesearchgate.net |

| F···F | (C)F···F(C) | 2.89 - 3.15 | d-nb.inforesearchgate.net |

| N-H···O | N···O Distance | ~1.95 - 1.97 | d-nb.inforesearchgate.net |

Quantitative Structure-Reactivity/Property Relationship (QSRPR) Studies

Quantitative Structure-Reactivity/Property Relationship (QSRPR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational methodologies used to correlate the chemical structure of a compound with its reactivity or biological activity. While specific QSRPR studies on this compound are not extensively documented in the public literature, the principles can be understood from research on related fluorinated benzamides and other aromatic compounds. nih.govmdpi.comijpsonline.com

These studies typically involve generating a set of molecular descriptors for a series of compounds and then using statistical methods, such as partial least squares (PLS), to build a predictive model. ijpsonline.comijpsonline.com The resulting QSAR equation can reveal which structural features are favorable or unfavorable for a given activity. mdpi.com

For a molecule like this compound, relevant descriptors would likely include:

Electronic Descriptors: Such as dipole moment, partial atomic charges, and frontier orbital energies (HOMO/LUMO), which are influenced by the electron-withdrawing CF₃ groups and the amide functionality. mdpi.com

Steric Descriptors: Like molecular volume, surface area, and specific steric field values from Comparative Molecular Field Analysis (CoMFA), reflecting the bulkiness of the trifluoromethyl groups. ijpsonline.comijpsonline.com

Topological Descriptors: Which describe molecular size and branching.

Hydrophobicity Descriptors: Such as the partition coefficient (logP), which is significantly increased by the presence of fluorine atoms. nih.gov

Specific Atom Counts: Descriptors like the number of fluorine atoms (nF) or hydrogen bond donors/acceptors are often crucial. mdpi.com

For example, a QSAR study on fluorinated benzoxazinones as enzyme inhibitors demonstrated that fluorine substituents played a pivotal role in describing the biological activity. nih.gov Conversely, another QSAR model for inhibitors of a viral enzyme indicated that the presence of fluorine atoms was unfavorable for that specific interaction. mdpi.com These examples underscore that the influence of substituents is highly context-dependent, and QSRPR models are powerful tools for elucidating these relationships for a specific application.

The following table lists common molecular descriptors that would be relevant in a hypothetical QSRPR study of this compound, based on studies of similar compounds.

| Descriptor Class | Example Descriptors | Potential Relevance to the Compound |

|---|---|---|

| Electronic | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Quantifies reactivity, polarity, and electrostatic interaction sites. mdpi.com |

| Steric/3D | Molecular Volume, CoMFA Steric Fields, Polar Surface Area (PSA) | Describes molecular size, shape, and accessibility for interactions. mdpi.comijpsonline.com |

| Hydrophobicity | LogP, XLogP3 | Measures lipophilicity, crucial for membrane permeability and binding. nih.gov |

| Constitutional | Molecular Weight, Atom Counts (nF, nO, nN), Rotatable Bonds | Basic structural properties influencing physical characteristics. mdpi.com |

Advanced Spectroscopic Characterization Techniques for N Methyl 3,5 Bis Trifluoromethyl Benzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of N-Methyl-3,5-bis(trifluoromethyl)benzamide in solution. By analyzing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, a complete picture of the molecular framework can be assembled.

The ¹H NMR spectrum provides information on the number and electronic environment of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the methyl, amide, and aromatic protons.

Aromatic Protons: The 3,5-disubstituted aromatic ring gives rise to two signals. The proton at the C4 position appears as a singlet, while the two chemically equivalent protons at the C2 and C6 positions also produce a singlet. These aromatic protons are typically found in the downfield region of the spectrum due to the deshielding effects of the benzene (B151609) ring and the electron-withdrawing trifluoromethyl groups. In the closely related 3,5-bis(trifluoromethyl)benzoic acid, these protons resonate at approximately 8.3 ppm (H-2/H-6) and 8.2 ppm (H-4). bipm.org

Amide Proton (N-H): The amide proton signal is often broad due to quadrupole effects from the adjacent nitrogen atom and chemical exchange. Its chemical shift can vary depending on the solvent, concentration, and temperature. In a related secondary amide, N-(3,5-bis(trifluoromethyl)benzyl)stearamide, this proton appears as a triplet at 6.02 ppm. mdpi.com

Methyl Protons (N-CH₃): The three protons of the N-methyl group are equivalent and are expected to appear as a singlet. This signal would likely be coupled to the amide proton, resulting in a doublet, which often appears as a sharp singlet if the N-H exchange is rapid or upon D₂O exchange.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H-2, H-6 | ~8.3 | Singlet (s) |

| Aromatic H-4 | ~8.2 | Singlet (s) |

| Amide N-H | Variable (~6.0 - 8.5) | Broad Singlet (br s) or Triplet (t) |

| N-Methyl (CH₃) | ~2.9 - 3.1 | Doublet (d) or Singlet (s) |

| Predicted data based on analogous compounds. bipm.orgmdpi.com |

The ¹³C NMR spectrum reveals the carbon framework of the molecule. A key feature of the spectrum for this compound is the coupling between carbon and fluorine atoms (C-F coupling), which provides valuable structural confirmation.

Trifluoromethyl Carbon (CF₃): The carbon atom of the trifluoromethyl group is directly bonded to three fluorine atoms, causing its signal to be split into a quartet (1:3:3:1 pattern) with a large one-bond coupling constant (¹JC-F). researchgate.net For similar structures, this coupling constant is typically around 274 Hz. mdpi.com

Aromatic Carbons: The aromatic carbons also exhibit C-F coupling. The carbons directly attached to the CF₃ groups (C3 and C5) show a significant two-bond coupling (²JC-F), appearing as quartets. The other aromatic carbons (C2, C6, C4, and C1) show smaller three-bond (³JC-F) and four-bond (⁴JC-F) couplings. mdpi.com For example, in N-(3,5-bis(trifluoromethyl)benzyl)stearamide, the aromatic methine carbons show ³JC-F couplings of 3.0 to 4.0 Hz. mdpi.com

Carbonyl Carbon (C=O): The amide carbonyl carbon appears as a downfield signal, typically in the range of 165-170 ppm.

N-Methyl Carbon (N-CH₃): The N-methyl carbon signal appears in the upfield region of the spectrum.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

| C=O | ~166 | Quartet (q) | ⁴JC-F ≈ 1-2 |

| C-1 | ~135 | Quartet (q) | ³JC-F ≈ 3-4 |

| C-2, C-6 | ~128 | Quartet (q) | ³JC-F ≈ 3-4 |

| C-3, C-5 | ~132 | Quartet (q) | ²JC-F ≈ 30-35 |

| C-4 | ~124 | Quartet (q) | ⁴JC-F ≈ 1-2 |

| -CF₃ | ~123 | Quartet (q) | ¹JC-F ≈ 274 |

| N-CH₃ | ~27 | Singlet (s) | - |

| Predicted data based on analogous compounds. mdpi.comresearchgate.netrsc.org |

Given that ¹⁹F is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR is an exceptionally sensitive and informative technique for characterizing fluorinated compounds. biophysics.orgwikipedia.org For this compound, the two trifluoromethyl groups are chemically equivalent due to the molecule's symmetry. Consequently, the ¹⁹F NMR spectrum is expected to show a single, sharp singlet. The chemical shift of CF₃ groups attached to an aromatic ring typically falls within the range of -60 to -65 ppm, using CFCl₃ as a reference. rsc.orgnih.gov For instance, the ¹⁹F signal for ethyl 4-(trifluoromethyl)benzoate appears at -63.13 ppm. rsc.org

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the covalent bonding network of the molecule. mdpi.com

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. While most signals in the ¹H NMR are singlets, a key correlation would be observed between the amide (N-H) proton and the N-methyl protons, confirming their proximity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals (H-2/6 to C-2/6; H-4 to C-4) and the N-methyl proton signal to the N-methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular structure. Key expected correlations include:

From the N-methyl protons to the carbonyl carbon (C=O).

From the amide proton (N-H) to the carbonyl carbon (C=O) and the aromatic carbon C-1.

From the aromatic protons (H-2/6) to the adjacent carbons (C-1, C-3/5) and the carbonyl carbon.

From the aromatic proton (H-4) to the adjacent carbons (C-3/5).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural insights from its fragmentation pattern upon ionization. The molecular formula of this compound is C₁₀H₇F₆NO, corresponding to a monoisotopic mass of approximately 271.04 g/mol .

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 271. The fragmentation pattern would likely involve characteristic losses associated with the amide and trifluoromethyl groups.

| Predicted Fragment Ion | Structure | m/z | Description |

| [M]⁺ | [C₁₀H₇F₆NO]⁺ | 271 | Molecular Ion |

| [M - CH₃N]⁺ | [C₉H₄F₆O]⁺ | 242 | Loss of methylamine (B109427) radical |

| [C₈H₃F₆O]⁺ | [C₆H₃(CF₃)₂CO]⁺ | 241 | 3,5-Bis(trifluoromethyl)benzoyl cation (likely base peak) |

| [M - CF₃]⁺ | [C₉H₇F₃NO]⁺ | 202 | Loss of a trifluoromethyl radical |

| Predicted fragmentation based on general principles of mass spectrometry for amides. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Modes

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for its functional groups.

Amide Group Vibrations:

N-H Stretch: A characteristic band for the secondary amide N-H stretch is expected around 3300 cm⁻¹.

C=O Stretch (Amide I band): A strong, sharp absorption corresponding to the carbonyl stretch should appear in the region of 1650-1680 cm⁻¹. The gas-phase IR spectrum of the parent compound, 3,5-bis(trifluoromethyl)benzamide (B1297820), shows this peak near 1700 cm⁻¹. nist.gov

N-H Bend (Amide II band): This band, resulting from a coupling of N-H bending and C-N stretching, is typically found near 1550 cm⁻¹.

Trifluoromethyl Group Vibrations: The C-F bonds give rise to very strong and characteristic absorption bands in the IR spectrum, typically in the 1350-1100 cm⁻¹ range. nih.gov

Aromatic Ring Vibrations:

C-H Stretch: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹.

C=C Stretch: Ring C=C stretching modes result in several bands in the 1600-1450 cm⁻¹ region.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| N-H Stretch | Amide | ~3300 | Medium-Strong |

| Aromatic C-H Stretch | Ar-H | 3100-3000 | Medium |

| C=O Stretch (Amide I) | Amide | 1680-1650 | Strong |

| C=C Stretch | Aromatic Ring | 1600, 1470 | Medium-Strong |

| N-H Bend (Amide II) | Amide | 1570-1515 | Medium-Strong |

| C-F Stretch | Trifluoromethyl | 1350-1100 | Very Strong |

| Data informed by spectra of analogous compounds. nist.govnih.gov |

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique allows for the unambiguous determination of molecular geometry, including bond lengths, bond angles, and torsional angles, as well as the nature of intermolecular interactions that dictate the packing of molecules within the crystal lattice.

Should single crystals of this compound of sufficient quality be grown, X-ray diffraction analysis would yield a wealth of structural information. The process involves irradiating the crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are directly related to the arrangement of electrons, and therefore atoms, within the crystal.

Hypothetical Crystallographic Data and Structural Insights

Based on the known molecular structure of this compound, a hypothetical crystallographic analysis would be expected to provide the data outlined in the interactive tables below. These tables are populated with representative data from analogous small organic molecules to illustrate the type of information that would be obtained from such an experiment.

A key feature of the crystal structure would be the interplay between the electron-withdrawing trifluoromethyl groups and the hydrogen-bonding capabilities of the amide functional group. The amide moiety provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), which would likely lead to the formation of hydrogen-bonded chains or dimers in the solid state. The trifluoromethyl groups, while not participating in classical hydrogen bonding, would influence the crystal packing through steric effects and potentially weak C-H···F interactions.

The benzene ring is expected to be essentially planar, with the two trifluoromethyl groups and the N-methylbenzamide substituent attached. The relative orientation of the amide group with respect to the aromatic ring would be a key conformational feature determined by the analysis.

Below are interactive tables representing the kind of data a single-crystal X-ray diffraction study would provide for this compound.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₀H₇F₆NO |

| Formula Weight | 271.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1170 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) (g/cm³) | 1.54 |

| Absorption Coeff. (mm⁻¹) | 0.16 |

| F(000) | 544 |

Table 2: Selected Hypothetical Bond Lengths and Angles

| Bond/Angle | Hypothetical Value (Å/°) |

| C(carbonyl)-O | 1.23 |

| C(carbonyl)-N | 1.34 |

| N-C(methyl) | 1.46 |

| C(aryl)-C(carbonyl) | 1.50 |

| C(aryl)-C(CF₃) | 1.51 |

| C-F (average) | 1.33 |

| O-C(carbonyl)-N | 122.5 |

| C(aryl)-C(carbonyl)-N | 117.0 |

| C(carbonyl)-N-C(methyl) | 121.8 |

| C(aryl)-C(aryl)-C(CF₃) | 120.5 |

It is important to reiterate that the data presented in these tables are hypothetical and serve to illustrate the expected outcomes of a single-crystal X-ray diffraction experiment. The actual determination of the crystal structure of this compound would require experimental data obtained from a high-quality single crystal of the compound. Such an analysis would provide invaluable, definitive insights into its solid-state conformation and packing, complementing the existing body of knowledge on its role in synthetic and medicinal chemistry.

Applications in Organic Synthesis and Materials Science for N Methyl 3,5 Bis Trifluoromethyl Benzamide Analogues

Role as Organocatalysts and Chiral Auxiliaries

The 3,5-bis(trifluoromethyl)phenyl moiety is a privileged structural motif in the design of organocatalysts, particularly those that operate through hydrogen bonding. The strong electron-withdrawing nature of the CF₃ groups enhances the acidity of N-H protons in amide, urea, or thiourea (B124793) functionalities, making them highly effective hydrogen-bond donors. This enhanced acidity allows for the activation of substrates and the stabilization of negatively charged transition states.

Contributions to Asymmetric Synthetic Transformations

Analogues of N-Methyl-3,5-bis(trifluoromethyl)benzamide have played a significant role as substrates and catalysts in the development of asymmetric transformations. For instance, N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea has become a cornerstone in hydrogen-bond-mediated organocatalysis, effectively catalyzing a wide array of reactions. rsc.org This thiourea derivative, often referred to as Schreiner's thiourea, has been instrumental in promoting various organic transformations by activating substrates and stabilizing transition states through double hydrogen bonding. rsc.org

Furthermore, the 3,5-bis(trifluoromethyl)phenyl group has been incorporated into other catalytic systems. 3,5-Bis(trifluoromethyl) phenylammonium triflate (BFPAT) has been developed as a new, efficient, and reusable green organocatalyst. jourcc.com It has proven effective in one-pot, multi-component reactions, such as the synthesis of indeno[1,2-b]pyridine derivatives, offering advantages like simple operation and high yields. jourcc.com